1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Structural Elucidation
Research on 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide derivatives demonstrates their significant biological activities, prompting the synthesis of novel compounds within this class. A multi-step process is employed to synthesize new 3H-imidazo[1,2-b]pyrazole derivatives, followed by structure elucidation using analytical techniques such as 1H NMR, IR, and mass spectrometry. The antimicrobial efficacy of these compounds is tested against various bacterial and fungal strains, highlighting their potential in antibacterial and antifungal applications (Jay Majithiya & B. Bheshdadia, 2023).
Functionalization and Reactivity Studies
Functionalization reactions involving 1H-pyrazole derivatives show the conversion of 1H-pyrazole-3-carboxylic acid into 1H-pyrazole-3-carboxamide through specific reactions, demonstrating the chemical versatility and potential for generating a wide range of compounds for further biological evaluation. Experimental and theoretical studies support the understanding of reaction mechanisms and the synthesis of complex structures (İ. Yıldırım et al., 2005).
Antituberculosis Agents
A series of compounds based on the imidazo[1,2-a]pyridine carboxamide scaffold demonstrates excellent in vitro activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. This research opens new avenues for the development of antituberculosis agents, showcasing the potential of this compound derivatives in addressing global health challenges (Zhaoyang Wu et al., 2016).
Cytotoxic Characterization and SAR Studies
The cytotoxic properties of imidazo[1,2‐b]pyrazole‐7‐carboxamides against various cancer cell lines are explored, with some analogues exhibiting sub-micromolar activities. This research not only provides insights into the structure-activity relationship (SAR) but also identifies potential leads for the development of cancer therapeutics (András Demjén et al., 2018).
Green Synthesis and Antimicrobial Activity
The green synthesis approach for N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives underscores the environmental benefits and efficiency of microwave irradiation techniques in organic synthesis. Some of these compounds exhibit promising antimicrobial activity, emphasizing the potential of green chemistry in drug discovery and development (B. Jyothi & N. Madhavi, 2019).
Future Directions
The search for new indole replacements is mainly motivated by their often low solubility and metabolic stability . The promising indolyl drug dazo[1,2-b]pyrazoles require the synthesis of new starting materials for every functionalized derivative, as the ring fusion is only achieved in the final steps . To avoid this issue, a synthetic approach involving a successive and selective functionalization of the readily available 1H-imidazo [1,2-b]pyrazole scaffold has been chosen .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include 1,6-dimethyl-1h-imidazo[1,2-b]pyrazole-7-carboxamide, have a broad range of biological activities . These activities suggest that these compounds may interact with a variety of targets, including enzymes, receptors, and other proteins.
Mode of Action
Imidazole-containing compounds are known to interact with their targets in a variety of ways, often leading to changes in the target’s function . The specific interactions and resulting changes would depend on the particular target and the specific structure of the compound.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole-containing compounds, it is likely that multiple pathways could be affected .
Result of Action
Given the broad range of biological activities associated with imidazole-containing compounds, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
1,6-dimethylimidazo[1,2-b]pyrazole-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5-6(7(9)13)8-11(2)3-4-12(8)10-5/h3-4H,1-2H3,(H2,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYBXOFYYIKHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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